molecular formula C24H26N2O6 B2720160 1-(2,3-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886155-08-4

1-(2,3-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2720160
CAS No.: 886155-08-4
M. Wt: 438.48
InChI Key: VDPLZFWUFCYWOH-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic small molecule recognized for its potent and selective inhibitory activity against specific protein kinases. This compound is primarily investigated in chemical biology and oncology research for its ability to modulate key intracellular signaling pathways that govern cell proliferation and survival. Its core research value lies in its function as a c-Met (Mesenchymal-epithelial transition factor) and ALK (Anaplastic Lymphoma Kinase) inhibitor , making it a valuable pharmacological tool for probing the pathophysiology of cancers where these kinases are dysregulated. Researchers utilize this chromenopyrroledione derivative to study signal transduction mechanisms, to validate novel targets in disease models, and to explore potential therapeutic strategies in preclinical settings. Its well-defined mechanism of action, which involves competitive binding at the ATP-binding site of the target kinases, allows for the precise interrogation of downstream effector molecules and cellular phenotypes. This compound is for research use only and is intended solely for laboratory studies.

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-2-[2-(dimethylamino)ethyl]-6-methoxy-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6/c1-25(2)11-12-26-20(16-7-6-8-17(30-4)22(16)31-5)19-21(27)15-10-9-14(29-3)13-18(15)32-23(19)24(26)28/h6-10,13,20H,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPLZFWUFCYWOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=CC(=C3)OC)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,3-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a relatively novel synthetic derivative that has garnered attention for its potential biological activities. This compound belongs to a class of chromeno-pyrrole derivatives, which have been noted for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C₁₆H₁₈N₂O₄
  • Molecular Weight : 302.33 g/mol
  • CAS Number : 1421373-65-0

Antibacterial Activity

Studies have indicated that chromeno-pyrrole derivatives exhibit significant antibacterial properties. For instance:

  • Staphylococcus aureus and Escherichia coli : The compound showed comparable antibacterial activity to gentamicin, a widely used antibiotic. This suggests that the compound may inhibit bacterial growth effectively through mechanisms similar to traditional antibiotics .
BacteriaActivity Comparison
Staphylococcus aureusComparable to Gentamicin
Escherichia coliComparable to Gentamicin

Anticancer Potential

Research has highlighted the potential anticancer properties of chromeno-pyrrole compounds. The mechanism of action may involve:

  • Induction of Apoptosis : Some derivatives have been shown to induce programmed cell death in cancer cells.
  • Inhibition of Tumor Growth : In vitro studies suggest that these compounds can inhibit the proliferation of various cancer cell lines.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Receptors : Some studies suggest that the compound may act as a ligand for specific receptors involved in cell signaling pathways.
  • Enzyme Inhibition : The inhibition of enzymes critical for bacterial survival or cancer cell proliferation has been observed.
  • Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels in cells, leading to oxidative stress and subsequent cell death.

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various chromeno-pyrrole derivatives, including our compound of interest. The results indicated that:

  • The compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.
  • Minimum inhibitory concentrations (MICs) were determined to assess potency.
CompoundMIC (µg/mL)
1-(2,3-Dimethoxyphenyl)-...16
Gentamicin8

Study 2: Anticancer Activity

Another research effort focused on the anticancer potential of this class of compounds. Key findings included:

  • The compound exhibited significant cytotoxicity against various cancer cell lines.
  • IC50 values were calculated to determine effectiveness.
Cell LineIC50 (µM)
MCF-7 (Breast)10
HeLa (Cervical)15

Q & A

Q. What are the standard synthetic protocols for preparing this compound?

The compound is synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes (e.g., 2,3-dimethoxybenzaldehyde), and primary amines (e.g., dimethylaminoethylamine). The reaction proceeds under mild conditions (80°C, 15–20 h in dioxane) and avoids chromatography, with isolation achieved via crystallization. Yields typically range from 43–86% .

Q. What characterization techniques are critical for confirming its structural integrity?

Key methods include:

  • 1H/13C NMR : To verify substituent positions and core structure.
  • HPLC : Confirms purity (>95%).
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • IR spectroscopy : Identifies functional groups (e.g., diketone C=O stretches). Crystallography is recommended for resolving ambiguities in stereochemistry .

Q. Which substituents are compatible with its core structure during synthesis?

Aryl aldehydes with methoxy, methyl, halogen (Cl, F), and hydroxy groups are tolerated. Primary amines with dimethylamino, morpholino, or alkyl chains (e.g., ethyl, propyl) are also viable. Substituent electronic effects minimally impact cyclization efficiency .

Advanced Research Questions

Q. How do electronic effects of substituents influence reaction kinetics and product stability?

  • Donor groups (e.g., -OCH₃) on aryl aldehydes require extended heating (up to 2 h) to overcome steric hindrance.
  • Acceptor groups (e.g., -NO₂) accelerate cyclization (15–20 min) due to enhanced electrophilicity. Stability studies suggest electron-withdrawing groups reduce diketone ring strain, improving shelf life .

Q. What strategies resolve contradictions in biological activity data across derivatives?

  • Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., methoxy vs. hydroxy groups) on cytotoxicity.
  • Molecular docking : Predict interactions with targets like DNA topoisomerases or kinase domains.
  • In vitro assays : Use dose-response curves to distinguish direct activity from off-target effects .

Q. How can computational methods optimize synthesis and target interaction studies?

  • Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states to identify rate-limiting steps.
  • Molecular dynamics simulations predict binding affinities for biological targets (e.g., ATP-binding pockets).
  • ICReDD’s reaction design framework integrates computational screening with high-throughput experimentation to prioritize optimal conditions .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

  • Exothermicity : Use flow reactors to control temperature and prevent side reactions.
  • Impurity control : Implement in-line HPLC monitoring for real-time purity adjustments.
  • Solvent recovery : Switch from dioxane to recyclable solvents like ethanol or acetonitrile .

Q. How to design experiments to elucidate its mechanism of action in biological systems?

  • Surface plasmon resonance (SPR) : Quantify binding kinetics to proteins like tubulin or histone deacetylases.
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters of ligand-target interactions.
  • Fluorescence polarization assays : Screen for DNA intercalation or enzyme inhibition .

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